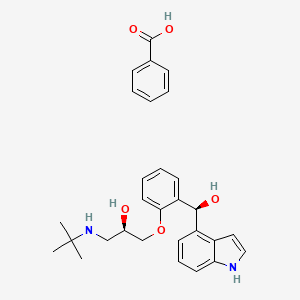
((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol is a complex organic compound that features a p-chlorophenyl group, a sulfonyl group, an acetic acid moiety, and a diethylaminoethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol typically involves multiple steps. One common method starts with the chlorination of phenylsulfonylacetic acid to introduce the p-chlorophenyl group. This is followed by the esterification of the carboxylic acid group with diethylaminoethanol under acidic conditions to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process is optimized for efficiency, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and distillation, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The p-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of ((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the diethylaminoethanol moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to influence biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylsulfonylacetic acid: Lacks the p-chlorophenyl and diethylaminoethanol groups.
Chlorophenylacetic acid: Lacks the sulfonyl and diethylaminoethanol groups.
Sulfonylacetic acid diethylaminoethanol: Lacks the p-chlorophenyl group.
Uniqueness
((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol is unique due to the combination of its functional groups. The presence of the p-chlorophenyl group enhances its reactivity in substitution reactions, while the sulfonyl group provides electrophilic properties. The diethylaminoethanol moiety adds further versatility, allowing for interactions with a wide range of molecular targets.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
102582-97-8 |
|---|---|
Fórmula molecular |
C14H22ClNO5S |
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfonylacetic acid;2-(diethylamino)ethanol |
InChI |
InChI=1S/C8H7ClO4S.C6H15NO/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11;1-3-7(4-2)5-6-8/h1-4H,5H2,(H,10,11);8H,3-6H2,1-2H3 |
Clave InChI |
MMXGDPZBRLJGSV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCO.C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



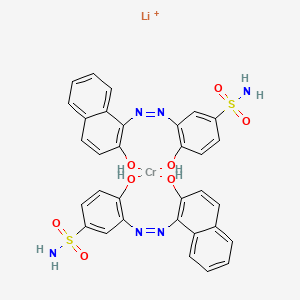
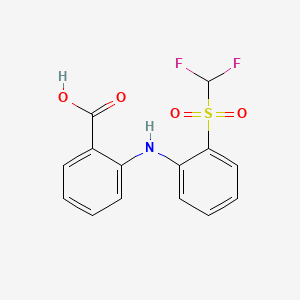
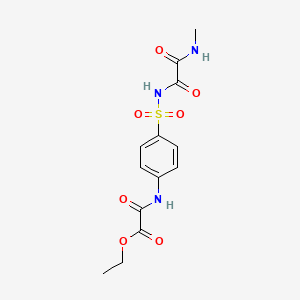
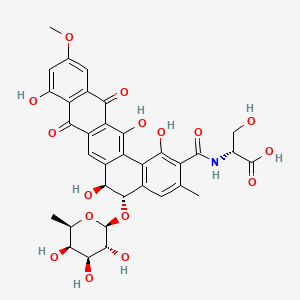
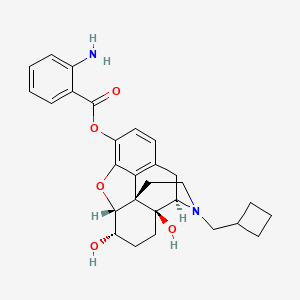
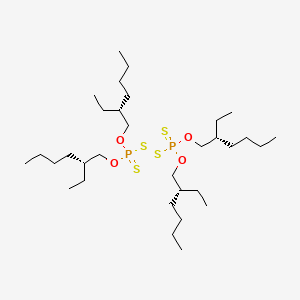
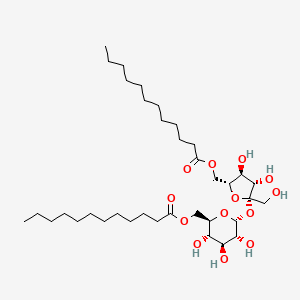
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1-bromonaphthalen-2-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12761361.png)
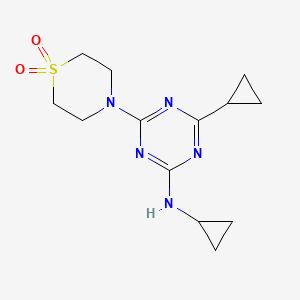
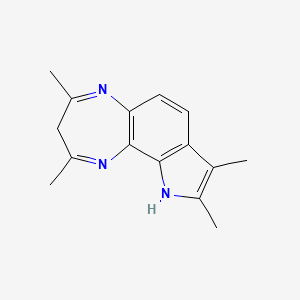
![1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12761390.png)
